molecular formula C16H26N2O2Si B14539626 3,3'-{(Diethylsilanediyl)bis[(prop-1-ene-1,3-diyl)oxy]}dipropanenitrile CAS No. 62172-22-9

3,3'-{(Diethylsilanediyl)bis[(prop-1-ene-1,3-diyl)oxy]}dipropanenitrile

Cat. No.: B14539626
CAS No.: 62172-22-9
M. Wt: 306.47 g/mol
InChI Key: MKKJUNCWIKILRQ-UHFFFAOYSA-N
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Description

3,3’-{(Diethylsilanediyl)bis[(prop-1-ene-1,3-diyl)oxy]}dipropanenitrile is a chemical compound characterized by its unique structure, which includes a diethylsilanediyl group and prop-1-ene-1,3-diyl groups linked to dipropanenitrile

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-{(Diethylsilanediyl)bis[(prop-1-ene-1,3-diyl)oxy]}dipropanenitrile typically involves the reaction of diethylsilanediyl chloride with prop-1-ene-1,3-diol in the presence of a base, followed by the addition of propanenitrile. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium on carbon (Pd/C) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

3,3’-{(Diethylsilanediyl)bis[(prop-1-ene-1,3-diyl)oxy]}dipropanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reducing agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Nucleophiles: Halides, amines, and alcohols

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

3,3’-{(Diethylsilanediyl)bis[(prop-1-ene-1,3-diyl)oxy]}dipropanenitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,3’-{(Diethylsilanediyl)bis[(prop-1-ene-1,3-diyl)oxy]}dipropanenitrile involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

    Prop-1-ene-1,3-diylbis(trimethylsilane): Similar in structure but with trimethylsilyl groups instead of diethylsilanediyl groups.

    3,3’-{(Dimethylsilanediyl)bis[(prop-1-ene-1,3-diyl)oxy]}dipropanenitrile: Similar but with dimethylsilanediyl groups.

    3,3’-{(Diphenylsilanediyl)bis[(prop-1-ene-1,3-diyl)oxy]}dipropanenitrile: Similar but with diphenylsilanediyl groups.

Uniqueness

3,3’-{(Diethylsilanediyl)bis[(prop-1-ene-1,3-diyl)oxy]}dipropanenitrile is unique due to its diethylsilanediyl group, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous .

Properties

CAS No.

62172-22-9

Molecular Formula

C16H26N2O2Si

Molecular Weight

306.47 g/mol

IUPAC Name

3-[3-[3-(2-cyanoethoxy)prop-1-enyl-diethylsilyl]prop-2-enoxy]propanenitrile

InChI

InChI=1S/C16H26N2O2Si/c1-3-21(4-2,15-7-13-19-11-5-9-17)16-8-14-20-12-6-10-18/h7-8,15-16H,3-6,11-14H2,1-2H3

InChI Key

MKKJUNCWIKILRQ-UHFFFAOYSA-N

Canonical SMILES

CC[Si](CC)(C=CCOCCC#N)C=CCOCCC#N

Origin of Product

United States

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